N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a methylideneamino group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, which can be achieved through the Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methylideneamino Group: The next step involves the introduction of the methylideneamino group. This can be achieved through a condensation reaction between the indole derivative and an appropriate aldehyde or ketone.
Formation of the Phenoxyacetamide Moiety: The final step involves the formation of the phenoxyacetamide moiety. This can be achieved through a nucleophilic substitution reaction between the intermediate compound and 4-methylphenoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide can be compared with other indole derivatives, such as:
N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group.
N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of a methyl group.
These similar compounds may exhibit different chemical and biological properties due to the presence of different substituents on the phenoxyacetamide moiety.
Properties
CAS No. |
330833-55-1 |
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Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4g/mol |
IUPAC Name |
N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-14-7-9-16(10-8-14)24-13-19(23)21-20-11-15-12-22(2)18-6-4-3-5-17(15)18/h3-12H,13H2,1-2H3,(H,21,23)/b20-11+ |
InChI Key |
UXLOQSCQCPBJMY-RGVLZGJSSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
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